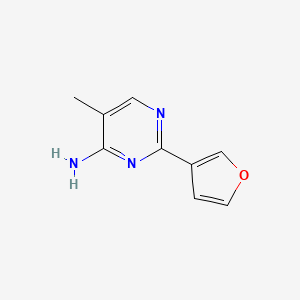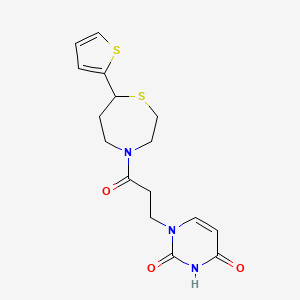
1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione generally involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the thiophene and thiazepane derivatives. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling reactions or amide bond formations to construct the final product. The reaction conditions typically include anhydrous solvents, inert atmospheres (such as nitrogen or argon), and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of robust and scalable catalysts, as well as optimized reaction parameters, ensures the cost-effective and sustainable production of this compound. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions. For instance, the thiophene ring can participate in electrophilic substitution reactions, while the thiazepane moiety is prone to nucleophilic attack.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or sulfonic acids. Reaction conditions often involve controlled temperatures, specific pH ranges, and the use of catalysts to drive the reactions selectively.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrimidinedione may result in dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: : The compound is used in bioorganic chemistry to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine: : It holds promise in medicinal chemistry for the development of new therapeutics targeting various diseases.
Industry: : The compound finds applications in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione is multifaceted, involving interactions with multiple molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its interaction with enzyme active sites can inhibit or activate catalytic functions, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:
Thiophene derivatives: : Such as 2-thiophenecarboxaldehyde, which lacks the thiazepane and pyrimidinedione moieties.
Thiazepane derivatives: : Like 1,4-thiazepane, which does not contain the thiophene and pyrimidinedione groups.
Pyrimidinedione derivatives: : Such as barbituric acid, which lacks the thiophene and thiazepane functionalities.
These comparisons highlight the distinctive structural and functional attributes of this compound, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
1-[3-oxo-3-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-14-4-7-19(16(22)17-14)8-5-15(21)18-6-3-13(24-11-9-18)12-2-1-10-23-12/h1-2,4,7,10,13H,3,5-6,8-9,11H2,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFESCLJQUOSHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)
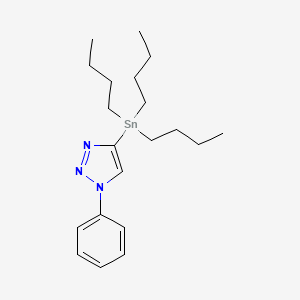
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
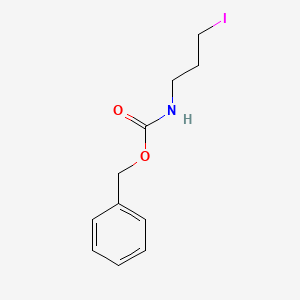
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)
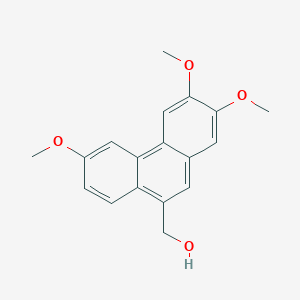
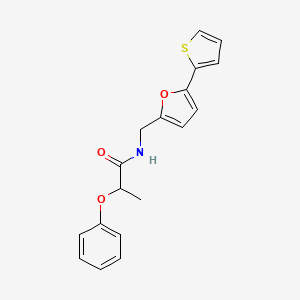
![5-[(3-METHOXYPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2743995.png)
![3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2743998.png)
![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)
